molecular formula C7H15NO B1374627 4-Hydroxy-4-methyl-hexahydro-1H-azepine CAS No. 740758-27-4

4-Hydroxy-4-methyl-hexahydro-1H-azepine

Cat. No. B1374627
CAS RN: 740758-27-4
M. Wt: 129.2 g/mol
InChI Key: NUSFCKJOSCESDP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

4-Hydroxy-4-methyl-hexahydro-1H-azepine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Hydrogen-bonded Assembly in Benzazepine Derivatives : Research has shown that certain benzazepine derivatives, including those related to 4-Hydroxy-4-methyl-hexahydro-1H-azepine, demonstrate hydrogen-bonded assembly in various dimensions. This structural feature is significant in the development of molecular frameworks and can have implications in material science and molecular engineering (Guerrero et al., 2014).

  • Crystal and Molecular Structure Studies : The crystal and molecular structure of benzazepine derivatives, including those structurally similar to this compound, have been studied. Understanding these structures is crucial in fields like drug design, as it helps in understanding how these compounds interact at the molecular level (Denne & Mackay, 1972).

  • Chemical Rearrangements and Synthetic Applications : The study of rearrangements and synthetic applications of related azepine compounds provides valuable insights into the chemical properties and potential uses of this compound in synthetic organic chemistry (Anderson & Johnson, 1966).

  • HDAC Inhibitors for Vascular Cognitive Impairment : Compounds including benzazepine derivatives have been synthesized and examined for their influence on vascular cognitive impairment (VCI), showing potential as histone deacetylase (HDAC) inhibitors in the treatment of VCI (Kaur et al., 2019).

  • Synthesis and Characterization of Azepines : There have been studies focusing on the synthesis and characterization of various azepines, highlighting the diverse potential applications of these compounds in chemistry and pharmacology (Barluenga et al., 1996).

  • Antihistamine Action and Effects on Gastrointestinal Tract : Some azepine derivatives have been studied for their antihistamine action and effects on the gastrointestinal tract, which can be relevant in the development of new therapeutic agents (Yamanaka et al., 1981).

  • New Synthetic Approaches : Innovative methods have been developed for synthesizing derivatives of azepine, opening avenues for creating novel compounds with potential applications in various scientific fields (Chen & Ren, 2014).

Safety and Hazards

The safety information for 4-Hydroxy-4-methyl-hexahydro-1H-azepine includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-methylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)3-2-5-8-6-4-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSFCKJOSCESDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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